N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2-hydroxyindole, undergoes bromination to introduce a bromine atom at the 5-position.
Imination: The brominated product is then reacted with an appropriate amine to form the imine derivative.
Sulfonation: The final step involves the sulfonation of the imine derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-oxoindole derivatives.
Reduction: Formation of 5-bromo-2-hydroxy-1H-indol-3-ylamine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxyindole: A precursor in the synthesis of the target compound.
3,4-dimethylbenzenesulfonamide: Another sulfonamide derivative with similar structural features.
Uniqueness
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide is unique due to its combined indole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-3-5-12(7-10(9)2)24(22,23)20-19-15-13-8-11(17)4-6-14(13)18-16(15)21/h3-8,18,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMUPYOCFOLNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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